(2S)-2-(oxan-4-yl)propan-1-amine, also known by its CAS number 2248187-44-0, is a chiral amine compound characterized by the presence of a tetrahydropyran (oxan) ring linked to a propan-1-amine moiety. Its molecular formula is , and it has a molecular weight of approximately 143.23 g/mol . The compound is significant in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound is classified as an organic amine and belongs to the category of chiral compounds, which are important in pharmaceuticals for their specific interactions with biological systems. The structural uniqueness of (2S)-2-(oxan-4-yl)propan-1-amine makes it a subject of interest in drug development and synthesis processes .
The synthesis of (2S)-2-(oxan-4-yl)propan-1-amine typically involves several key steps:
In industrial settings, large-scale reactors are utilized to enhance efficiency and yield during the nucleophilic substitution reaction. Continuous flow processes may also be employed to optimize reaction conditions and minimize side reactions.
The molecular structure of (2S)-2-(oxan-4-yl)propan-1-amine features a tetrahydropyran ring attached to a propan-1-amine backbone. The structural formula can be represented as follows:
Key structural data includes:
(2S)-2-(oxan-4-yl)propan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2S)-2-(oxan-4-yl)propan-1-amine primarily revolves around its interaction with biological targets due to its chiral nature. As a chiral amine, it may exhibit different pharmacological properties compared to its enantiomers, influencing receptor binding and activity.
Research indicates that compounds with similar structures can affect various biological pathways, potentially acting as inhibitors or modulators in therapeutic contexts. Specific data on its mechanism remains an area for further exploration within medicinal chemistry frameworks .
(2S)-2-(oxan-4-yl)propan-1-amine has several scientific applications:
Asymmetric hydrogenation (AH) stands as the most atom-economical strategy for constructing the chiral C2 center. Prochiral enamide precursors (e.g., N-acyl enol ethers or α,β-unsaturated imines derived from 4-oxanone) undergo AH using transition-metal catalysts with chiral ligands. Key advances include:
Biocatalytic routes using transaminases or reductive aminases provide complementary approaches. Engineered enzymes convert 4-(oxan-4-yl)propan-2-one to the (S)-amine with high enantioselectivity (>99% ee) under mild aqueous conditions [1].
Table 1: Asymmetric Hydrogenation Approaches for Chiral Amine Synthesis
Substrate Type | Catalyst System | ee (%) | Pressure (bar) | Key Advantage |
---|---|---|---|---|
N-Aryl Imine | Ir-MaxPHOX [7] | 96 | 1 | Tunable ligand architecture |
Aliphatic Imine | Ru-Xyl-Skewphos/DPEN [7] | 97 | 50 | High TON (18,000) |
Enamide | Co-DuanPhos [7] | 93 | 10 | Earth-abundant metal |
Asymmetric reductive amination (ARA) directly couples oxane-4-carbaldehyde with nitromethane or acetaldehyde, followed by stereoselective reduction. Two catalytic systems dominate:
Challenges: The oxane ring’s steric bulk can impede imine approach to metal centers. Solutions include:
Ring-Opening/Functionalization of activated oxane derivatives enables C–N bond formation:
Stereochemical Outcomes:
Table 2: Nucleophilic Routes to Chiral Amine Derivatives
Oxane Precursor | Nucleophile | Conditions | Amine ee (%) | Limitation |
---|---|---|---|---|
4-Tosyloxane | NaN₃ | DMF, 80°C | >99* | Requires chiral precursor |
4-Glycidyloxane | NaN₃ (Snᴵᴵ catalyst) | MeOH, 25°C | 98 | Regioselectivity control |
4-Bromooxane | Phthalimide K⁺ | 18-crown-6, THF | 95 | Competing elimination |
**Inversion of configuration; precursor chirality dictates product ee.
Diastereomeric Salt Formation resolves racemic amines using chiral acids:
Kinetic Resolution (KR):
Chiral Chromatography:
Solid-Phase Synthesis (SPS) employs polymeric supports for stepwise assembly:
Solution-Phase Synthesis offers flexibility for scale-up:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (parallel synthesis) | Moderate (sequential reactions) |
Purification | Minimal (resin washing) | Extensive (chromatography per step) |
Scale-Up Feasibility | Limited (≤10 mmol) | Excellent (kg-scale) |
ee Control | Dependent on chiral auxiliary/resolution | Tunable via catalytic steps |
Typical Yield | 70–85% (after cleavage) | 45–60% (multistep) |
Key Limitation | Resin loading heterogeneity | Solubility issues with oxane intermediates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1